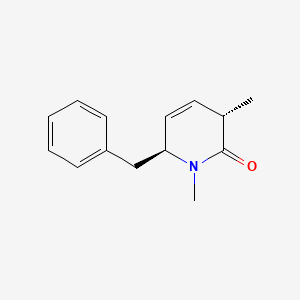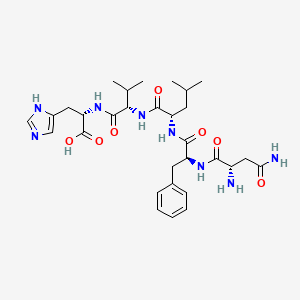
L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-: is a peptide compound composed of the amino acids L-histidine, L-asparagine, L-phenylalanine, L-leucine, and L-valine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the histidine residue, which contains an imidazole ring susceptible to oxidative modifications.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure, although this specific peptide does not contain cysteine residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the asparagine and histidine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
Substitution: Various alkylating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Modified peptide with substituted side chains.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.
Catalysis: Investigated for its potential as a catalyst in various chemical reactions.
Biology:
Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.
Enzyme Inhibition: Explored as a potential inhibitor of specific enzymes.
Medicine:
Drug Development: Evaluated for its therapeutic potential in treating various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.
Industry:
Biotechnology: Applied in the production of recombinant proteins and other biotechnological products.
Pharmaceuticals: Utilized in the formulation of peptide-based drugs.
Mécanisme D'action
The mechanism of action of L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparaison Avec Des Composés Similaires
- L-Histidine, L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-phenylalanyl-L-leucyl-L-seryl-
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
Uniqueness: L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Propriétés
Numéro CAS |
574749-76-1 |
|---|---|
Formule moléculaire |
C30H44N8O7 |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H44N8O7/c1-16(2)10-21(28(42)38-25(17(3)4)29(43)37-23(30(44)45)12-19-14-33-15-34-19)36-27(41)22(11-18-8-6-5-7-9-18)35-26(40)20(31)13-24(32)39/h5-9,14-17,20-23,25H,10-13,31H2,1-4H3,(H2,32,39)(H,33,34)(H,35,40)(H,36,41)(H,37,43)(H,38,42)(H,44,45)/t20-,21-,22-,23-,25-/m0/s1 |
Clé InChI |
JMFXPECLXUXZRE-AQBORDMYSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


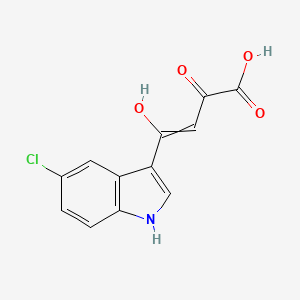
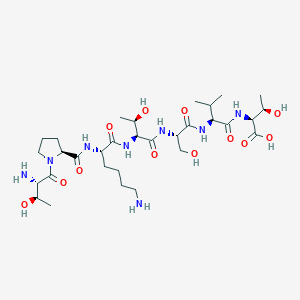
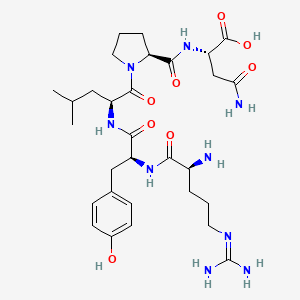
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)

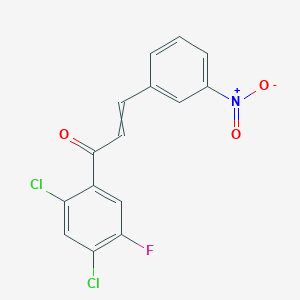
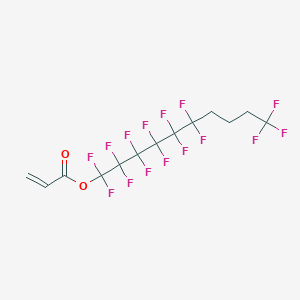
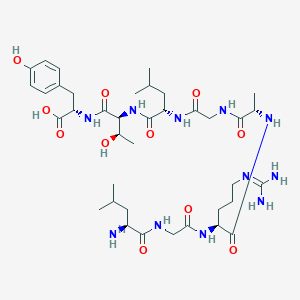
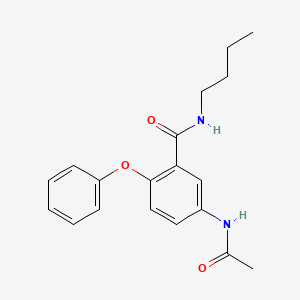

![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
